Chk1 Enzymatic Inhibition Potency of the 2‑Ureido Thiophene Carboxamide Class Versus the Advanced Clinical Candidate AZD7762
The 2‑ureido thiophene carboxamide pharmacophore is the core scaffold from which both CAS 1206995‑31‑4 and the clinical candidate AZD7762 are derived. In the foundational structure–activity relationship (SAR) study of this chemotype, the representative unoptimized UTC compound displayed an IC₅₀ of 3,900 nM against recombinant Chk1 in a biochemical assay [1]. In contrast, the extensively optimized AZD7762 achieves an IC₅₀ of 5 nM against both Chk1 and Chk2 in cell‑free assays [2]. While CAS 1206995‑31‑4 itself lacks a published direct Chk1 IC₅₀, its structural features—the 2‑trifluoromethylphenyl urea motif—positions it as a less elaborated starting point for medicinal chemistry optimization relative to the highly potent but structurally rigid AZD7762, offering a distinct SAR probing tool for urea‑substituent effects on kinase selectivity [1].
| Evidence Dimension | Chk1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; belongs to UTC class with unoptimized scaffold IC₅₀ = 3,900 nM [1] |
| Comparator Or Baseline | AZD7762 (optimized UTC): Chk1 IC₅₀ = 5 nM; Chk2 IC₅₀ < 10 nM [2] |
| Quantified Difference | Fold difference cannot be precisely calculated without target-compound-specific data; approximately 780‑fold improvement from early UTC scaffold to AZD7762 |
| Conditions | Biochemical kinase inhibition assay; recombinant Chk1; ATP‑competitive format |
Why This Matters
For users prioritizing scaffold‑based SAR exploration over maximal target engagement, CAS 1206995‑31‑4 provides a less optimized but chemically tractable entry point into the UTC series, enabling systematic probing of the urea pharmacophore without the confounding influence of extensive secondary optimization.
- [1] BindingDB. Ki Summary for BDBM50243581. IC₅₀ = 3900±n/a nM. Citation: Janetka, J. W. et al. Bioorg. Med. Chem. Lett. 18:4242‑8 (2008). View Source
- [2] Oza, V., Ashwell, S., Almeida, L., Brassil, P., Breed, J., Deng, C., ... & Zabludoff, S. (2012). Discovery of checkpoint kinase inhibitor (S)‑5‑(3‑fluorophenyl)‑N‑(piperidin‑3‑yl)‑3‑ureidothiophene‑2‑carboxamide (AZD7762) by structure‑based design. J. Med. Chem., 55(11), 5130‑5142. IC₅₀ Chk1 = 5 nM. View Source
